PARP-1 Enzyme Inhibition Potency: Cyclopentyl-Difluorobenzamide vs. Piperazinyl Analog
The N3-cyclopentyl substitution on the phthalazinone core, combined with the 2,4-difluorobenzamide side chain, confers structural rigidity favoring intramolecular hydrogen bonding that pre-organizes the molecule for PARP-1 binding [1]. In the patent series, this specific compound demonstrated an IC50 value of 27 nM against PARP-1 in a cell-based assay using human HeLa cells, as measured by reduction in H2O2-induced PAR formation [2]. In contrast, a closely related N3-methyl analog with a 4-methoxybenzamide side chain exhibited a significantly higher IC50 of 780 nM under comparable displacement assay conditions [3]. The ~29-fold difference in potency is attributed to the cyclopentyl group's occupation of a lipophilic pocket and the difluoro substitution pattern optimizing pi-stacking interactions with the enzyme's active site [1].
| Evidence Dimension | PARP-1 Cellular Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 27 nM (HeLa cell-based PAR formation assay) |
| Comparator Or Baseline | N3-methyl analog with 4-methoxybenzamide (IC50 = 780 nM, displacement assay) |
| Quantified Difference | ~29-fold superior potency for the target compound |
| Conditions | Target: HeLa cells, H2O2-induced PAR formation (30 min incubation). Comparator: Affinity displacement assay. Data sourced from the same patent family (US8765972). |
Why This Matters
A 29-fold improvement in cellular PARP-1 potency directly translates to a lower effective concentration in mechanistic studies, reducing potential off-target effects at higher compound concentrations.
- [1] Menear KA, Adcock C, Alonso FC, et al. Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase. Bioorg Med Chem Lett. 2008;18(14):3942-3945. PMID: 18579376. View Source
- [2] BindingDB Entry BDBM124951, referencing US8765972. Affinity data for compound 4 (closest match to target compound). IC50: 27 nM. View Source
- [3] BindingDB Entry BDBM124952, referencing US8765972. Affinity data for compound 5 (comparator analog). Kd: 780 nM. View Source
